
(24S)-ETHYLCHOLESTA-3,5,22-TRIENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,22-Stigmastatriene is a sterol derivative with the molecular formula C29H46. It is a triene, meaning it contains three double bonds within its structure. It is primarily derived from plant sterols such as stigmasterol and is often used in the analysis of edible oils to assess their identity and purity .
Preparation Methods
3,5,22-Stigmastatriene can be synthesized from stigmasterol, a common plant sterol. The synthesis involves a series of chemical reactions, including dehydration, oxidation, cyclization, and reduction. One common method involves dehydrating stigmasterol at 80°C with sulfuric acid, followed by purification using thin layer chromatography (TLC) with n-hexane as the eluent . This method ensures the production of a pure compound suitable for various analytical applications.
Chemical Reactions Analysis
3,5,22-Stigmastatriene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,5,22-Stigmastatriene can lead to the formation of various oxygenated derivatives, while reduction can yield saturated sterol derivatives.
Scientific Research Applications
3,5,22-Stigmastatriene has several scientific research applications:
Chemistry: It is used as a standard for the analysis of edible oils to determine their purity and authenticity.
Biology: It is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.
Mechanism of Action
The mechanism of action of 3,5,22-Stigmastatriene involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it may influence signaling pathways involved in cholesterol metabolism and homeostasis.
Comparison with Similar Compounds
3,5,22-Stigmastatriene is similar to other sterol derivatives such as:
3,5-Stigmastadiene: Another sterol derivative used in the analysis of edible oils.
3,5-Campestadiene: Derived from campesterol, used for similar analytical purposes.
Stigmastan-3,5,22-trien: Another name for 3,5,22-Stigmastatriene, highlighting its structural similarities.
What sets 3,5,22-Stigmastatriene apart is its specific structure and the presence of three double bonds, which confer unique chemical and biological properties. This makes it particularly useful in the analysis and quality control of edible oils .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVUCVJXSBIEN-LVSBIWLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
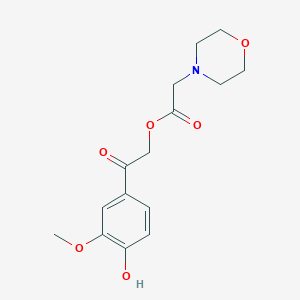
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
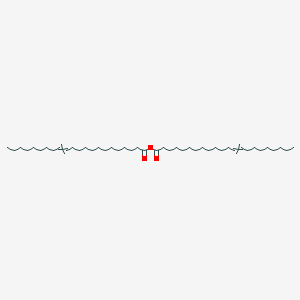
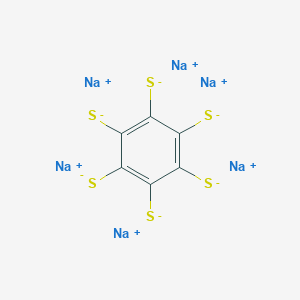
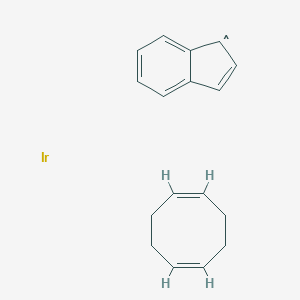
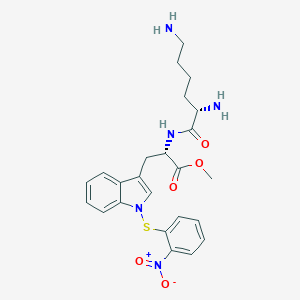
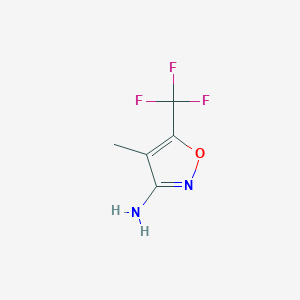
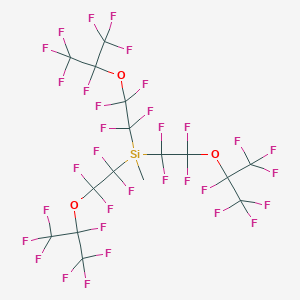
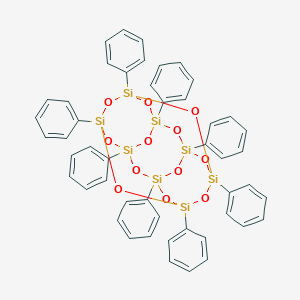
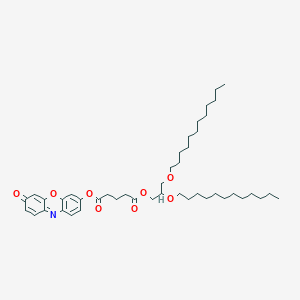
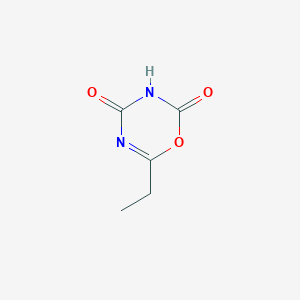
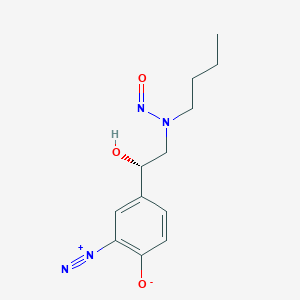
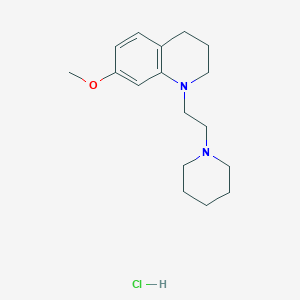
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
